molecular formula C13H13NS3 B2738345 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 122246-13-3

4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No. B2738345
CAS RN: 122246-13-3
M. Wt: 279.43
InChI Key: MHACHPYJGFLKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound with the linear formula C20H16BrNOS3 . It has a molecular weight of 462.453 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Protein Kinase Inhibitors

This compound has been used in the synthesis of derivatives that act as protein kinase inhibitors . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these enzymes can be useful in treating diseases such as cancer.

Chemoprotective Agents

Some derivatives of this compound have been identified as having chemoprotective activity . This means they can help protect healthy cells from damage during chemotherapy.

Antitumor Agents

In addition to their chemoprotective properties, some derivatives of this compound also have antitumor activity . This means they can help to prevent or slow the growth of tumors.

Inhibition of JAK3

Certain derivatives of this compound have shown significant inhibition of JAK3 . JAK3 is an enzyme that plays a crucial role in the immune response, and its inhibition can be beneficial in treating autoimmune diseases.

Inhibition of NPM1-ALK

Some derivatives of this compound have shown excellent activities against NPM1-ALK . NPM1-ALK is a fusion protein involved in certain types of lymphoma, and its inhibition can be a potential treatment strategy.

Inhibition of cRAF [Y340D] [Y341D]

Certain derivatives of this compound have shown excellent activity against cRAF [Y340D] [Y341D] . cRAF is a protein kinase involved in cell division and differentiation, and its inhibition can be beneficial in treating cancer.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4,4,7-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS3/c1-7-4-5-8-9(6-7)14-13(2,3)11-10(8)12(15)17-16-11/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHACHPYJGFLKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

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